molecular formula C3H8BF3O B6289063 Boron trifluoride, n-propanol reagent 15 CAS No. 762-48-1

Boron trifluoride, n-propanol reagent 15

Cat. No. B6289063
CAS RN: 762-48-1
M. Wt: 127.90 g/mol
InChI Key: RQPQOULISUUGNY-UHFFFAOYSA-N
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Description

Boron trifluoride, n-propanol reagent 15 is a colorless to light yellow to light red clear liquid . It is used for esterification .


Synthesis Analysis

Boron trifluoride propanol complex is a Lewis acid catalyst . It has a concentration of boron trifluoride (BF3) of 14 wt% . The linear formula of this compound is BF3 · CH3CH2CH2OH .


Molecular Structure Analysis

The molecular formula of Boron trifluoride, n-propanol reagent 15 is C3H7BF3O . It has a molecular weight of 126.89 .


Physical And Chemical Properties Analysis

Boron trifluoride, n-propanol reagent 15 is soluble in water with a degree of solubility of 77 g/l at 20 °C . It is also miscible with ethanol, benzene, acetone, and ether . The density of this compound is 0.905 g/mL at 25 °C . Its refractive index is 1.379 .

Safety and Hazards

Boron trifluoride, n-propanol reagent 15 is a dangerous substance. It is fatal if inhaled and causes severe skin burns and eye damage . It may cause damage to organs through prolonged or repeated exposure . It is also harmful to aquatic life with long-lasting effects . It is flammable and may be corrosive to metals . Safety precautions include not breathing dust/fume/gas/mist/vapors/spray, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Boron trifluoride, n-propanol reagent 15 is primarily used as a Lewis acid catalyst in various chemical reactions . Its primary targets are the reactant molecules in these reactions, where it facilitates the formation of new bonds.

Mode of Action

As a Lewis acid, boron trifluoride, n-propanol reagent 15 can accept a pair of electrons from a Lewis base (the reactant molecule). This interaction leads to the formation of a complex, which subsequently undergoes a reaction to form the desired product . The exact nature of this interaction and the resulting changes depend on the specific reaction being catalyzed.

Biochemical Pathways

Boron trifluoride, n-propanol reagent 15 is commonly used in the Suzuki-Miyaura coupling reaction . This reaction is a type of cross-coupling reaction that allows for the formation of carbon-carbon bonds, a key step in the synthesis of many organic compounds . The downstream effects of this reaction can be quite diverse, depending on the specific reactants used.

Result of Action

The primary result of the action of boron trifluoride, n-propanol reagent 15 is the facilitation of chemical reactions. By acting as a Lewis acid, it enables the formation of new bonds in reactant molecules, leading to the creation of new compounds .

Action Environment

The action, efficacy, and stability of boron trifluoride, n-propanol reagent 15 can be influenced by various environmental factors. For instance, it is known to be sensitive to moisture and air . Therefore, it is typically stored under inert gas and in a cool, dark place . Furthermore, its reactivity can be affected by the presence of other chemicals, the temperature, and the pH of the reaction environment.

properties

IUPAC Name

propan-1-ol;trifluoroborane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O.BF3/c1-2-3-4;2-1(3)4/h4H,2-3H2,1H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPQOULISUUGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(F)(F)F.CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8BF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

762-48-1
Record name Boron Trifluoride - Propanol Reagent (10-20%) [for Esterification] (1ml*10)
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